molecular formula C11H8N4O2S B1608422 1-(3-Pyridinylsulfonyl)-1H-benzotriazole CAS No. 678173-43-8

1-(3-Pyridinylsulfonyl)-1H-benzotriazole

Cat. No.: B1608422
CAS No.: 678173-43-8
M. Wt: 260.27 g/mol
InChI Key: DFXYJMFTJONXBH-UHFFFAOYSA-N
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Description

Significance of Benzotriazole (B28993) Derivatives as Synthetic Auxiliaries and Reagents

Benzotriazole is a versatile and economically efficient synthetic auxiliary. chemimpex.com Its utility stems from several key properties: it is a stable, odorless solid that can be readily introduced into a molecule and subsequently removed under mild conditions. chemimpex.com The benzotriazole group can activate molecules for numerous transformations and can also function as a good leaving group in nucleophilic substitution reactions. chemimpex.comnih.gov This dual reactivity makes it a powerful tool in the construction of a wide array of organic compounds, including complex heterocyclic systems and peptides. chemimpex.comnih.gov The benzotriazole moiety can act as an electron-withdrawing group, facilitating various synthetic applications. chemimpex.com

The applications of benzotriazole derivatives are extensive and include their use in acylation, aroylation, and substitution reactions. chemimpex.com For instance, N-acylbenzotriazoles are stable and effective acylating agents, offering advantages over traditional acid chlorides in peptide synthesis. chemimpex.comorganic-chemistry.org Furthermore, polymer-supported benzotriazoles have been developed as reagents, enhancing the efficiency of synthetic processes. nih.govnih.gov

Role of the Sulfonyl Moiety in Organic Synthesis and Reactivity Modulation

The sulfonyl group (-SO2-) is a cornerstone in organic synthesis and medicinal chemistry, known for its strong electron-withdrawing nature. researchgate.net This property significantly influences the reactivity of adjacent functional groups, making them more susceptible to nucleophilic attack. Sulfonamides and other sulfonyl-containing compounds are prevalent in pharmaceuticals and agrochemicals. chemimpex.com

The sulfonyl group can stabilize adjacent carbanions and activate molecules for a variety of transformations. N-sulfonyl compounds, in particular, are widely used as intermediates and reagents. For example, N-sulfonyl-1,2,3-triazoles are precursors for generating α-imino carbene intermediates, which are valuable in constructing nitrogen-containing heterocycles. organic-chemistry.org The reactivity of the sulfonyl group allows for its use in diverse reactions, including sulfonylation of carbon nucleophiles. organic-chemistry.org

Overview of N-Sulfonylbenzotriazoles in Modern Synthetic Transformations

N-Sulfonylbenzotriazoles, which combine the features of both the benzotriazole and sulfonyl groups, have emerged as valuable reagents in organic synthesis. These compounds are generally stable solids and can be prepared from readily available starting materials. researchgate.net A common synthetic route involves the reaction of a sulfonyl chloride with benzotriazole. nih.gov For instance, the synthesis of pyridine-3-sulfonyl chloride, a likely precursor to the title compound, can be achieved from 3-aminopyridine (B143674) through a diazotization reaction followed by treatment with a chlorinating agent. google.comgoogle.com

The benzotriazolyl group in N-sulfonylbenzotriazoles acts as an excellent leaving group, making these compounds effective sulfonylating agents. organic-chemistry.orgnih.gov They react with a variety of nucleophiles, such as amines, to form the corresponding sulfonamides in high yields. researchgate.net Research by Katritzky and coworkers has extensively detailed the synthesis and reactivity of N-sulfonylbenzotriazoles, highlighting their utility in transferring the sulfonyl group to other molecules. nih.govorganic-chemistry.org For example, 1,1'-sulfonylbis(benzotriazole) reacts with secondary amines to yield o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles. nih.gov Furthermore, N-sulfonylbenzotriazoles have been successfully employed for the C-sulfonylation of various carbon nucleophiles, including nitriles and reactive heteroaromatics. organic-chemistry.org

Scope and Academic Relevance of 1-(3-Pyridinylsulfonyl)-1H-benzotriazole Research

While specific research on This compound is not extensively documented in publicly available literature, its chemical structure suggests significant academic and practical relevance. The combination of the reactive N-sulfonylbenzotriazole system with a pyridine (B92270) ring, a common scaffold in medicinal chemistry, makes this compound a promising candidate for the synthesis of novel biologically active molecules. chemimpex.com

The compound is noted for its potential as a potent inhibitor in pharmaceutical research and as an effective reagent in organic synthesis. chemimpex.com Its utility is also recognized in agricultural chemistry as a potential pesticide or fungicide and in materials science for formulating advanced polymers and coatings. chemimpex.com The presence of the pyridine nitrogen provides a site for potential coordination with metal catalysts or for altering the compound's solubility and biological distribution.

Given the established reactivity of N-sulfonylbenzotriazoles, it is anticipated that This compound would serve as an efficient reagent for introducing the pyridin-3-ylsulfonyl moiety into a wide range of substrates. Further research into the synthesis, reactivity, and applications of this specific compound could unveil new synthetic methodologies and lead to the discovery of novel compounds with valuable properties.

Compound Data

Below are tables detailing the properties of This compound and its likely precursors.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 678173-43-8 chemimpex.com
Molecular Formula C₁₁H₈N₄O₂S chemimpex.com
Molecular Weight 260.27 g/mol chemimpex.com
Melting Point 136-140 °C google.com
Physical Form Solid google.com

Table 2: Likely Precursors for the Synthesis of this compound

Compound NameMolecular FormulaRole in Synthesis
BenzotriazoleC₆H₅N₃Nucleophile
Pyridine-3-sulfonyl chlorideC₅H₄ClNO₂SElectrophilic sulfonylating agent

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-3-ylsulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S/c16-18(17,9-4-3-7-12-8-9)15-11-6-2-1-5-10(11)13-14-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXYJMFTJONXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395315
Record name 1-(3-Pyridinylsulfonyl)-1H-benzotriazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678173-43-8
Record name 1-(3-Pyridinylsulfonyl)-1H-benzotriazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Pyridinylsulfonyl)-1H-benzotriazole
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Synthetic Methodologies for 1 3 Pyridinylsulfonyl 1h Benzotriazole and Analogous N Sulfonylbenzotriazoles

Direct Sulfonylation of 1H-Benzotriazole Derivatives

Direct sulfonylation remains a primary and widely utilized method for the synthesis of N-sulfonylbenzotriazoles. This approach involves the reaction of a benzotriazole (B28993) derivative with a sulfonylating agent, typically a sulfonyl halide, often in the presence of a base to facilitate the reaction.

Reaction with Sulfonyl Halides under Basic Conditions

The most conventional method for synthesizing N-sulfonylbenzotriazoles is the reaction of 1H-benzotriazole with a sulfonyl chloride in the presence of a base. This nucleophilic substitution reaction is typically performed in an anhydrous solvent to prevent hydrolysis of the sulfonyl chloride.

The general reaction scheme involves the deprotonation of 1H-benzotriazole by a base, such as triethylamine, to form the benzotriazolide anion. This anion then acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the N-sulfonylbenzotriazole product. For the specific synthesis of 1-(3-Pyridinylsulfonyl)-1H-benzotriazole, 3-pyridinesulfonyl chloride would be the required sulfonyl halide.

Key parameters for this reaction include the choice of base, solvent, and reaction temperature. Anhydrous conditions are crucial to prevent the decomposition of the sulfonyl chloride.

Table 1: Representative Examples of N-Sulfonylation of 1H-Benzotriazole with Sulfonyl Halides

Sulfonyl Halide Base Solvent Product Yield (%)
Benzenesulfonyl chloride Triethylamine Tetrahydrofuran (THF) 1-(Phenylsulfonyl)-1H-benzotriazole Good
p-Toluenesulfonyl chloride Triethylamine Dichloromethane 1-(p-Tolylsulfonyl)-1H-benzotriazole High

This table presents generalized conditions and expected outcomes based on standard organic synthesis principles.

Catalytic N-Sulfonylation Approaches

To enhance the efficiency and sustainability of N-sulfonylation, catalytic methods have been developed. These approaches often utilize a catalyst to activate the reactants, allowing for milder reaction conditions and potentially higher yields.

One notable example is the use of iodine (I₂) as a catalyst for the N-sulfonylation of benzotriazoles with sodium sulfinates. chemicalbook.com This method provides a high-efficiency strategy for forming the N-S bond. In a typical procedure, 1H-benzotriazole is reacted with a sodium sulfinate in the presence of a catalytic amount of iodine. chemicalbook.com The reaction is often carried out in a mixed solvent system, such as ethyl acetate (B1210297) and water, at room temperature. chemicalbook.com This catalytic system is attractive due to its operational simplicity and the use of a readily available and environmentally benign catalyst.

Table 2: Iodine-Catalyzed N-Sulfonylation of Benzotriazole

Substrate Sulfinate Salt Catalyst Solvent Yield (%) Reference

Approaches Involving Sulfinic Acid Salts and N-Chlorobenzotriazole

The reaction proceeds by generating the sulfinic acid salt, often in situ from an organometallic reagent and sulfur dioxide. This salt then reacts with N-chlorobenzotriazole to yield the desired N-sulfonylbenzotriazole. researchgate.net The addition of a base, such as triethylamine, has been shown to significantly improve the yield of the reaction. researchgate.net This approach offers a broad substrate scope, allowing for the synthesis of N-alkane-, N-arene-, and N-heteroarenesulfonylbenzotriazoles in good to excellent yields. researchgate.netrsc.org

Regioselective Synthesis Strategies for N-Substituted Benzotriazoles

A significant challenge in the N-substitution of benzotriazole is controlling the regioselectivity, as reactions can occur at either the N1 or N2 position of the benzotriazole ring. While direct sulfonylation typically favors the N1 isomer due to thermodynamic stability, achieving high regioselectivity can be influenced by various factors, including the choice of catalyst and reaction conditions.

Recent advancements in catalysis have provided tools to control this regioselectivity in related N-alkylation reactions, and these principles can be extended to N-sulfonylation. For instance, different metal catalysts have been shown to direct the alkylation to either the N1 or N2 position. nih.gov Iridium(III) pentafluorophenyl-substituted porphyrin has been reported to promote selective N2-alkylation, while iron(III) pyridine-substituted porphyrin accelerates N1-alkylation. nih.gov

Furthermore, metal-free catalytic systems have emerged for site-selective N1-alkylation. For example, B(C₆F₅)₃ has been used as a catalyst for the N1-alkylation of benzotriazoles with diazoalkanes, providing the N1-alkylated products in good to excellent yields. rsc.org The choice of the appropriate catalytic system is therefore crucial for directing the substitution to the desired nitrogen atom of the benzotriazole core.

Advanced Synthetic Protocols for Structurally Diverse Benzotriazoles

The quest for more efficient, environmentally friendly, and versatile synthetic methods has led to the development of advanced protocols for the synthesis of N-substituted benzotriazoles. These methods often employ modern techniques to accelerate reactions and improve yields.

Microwave-assisted synthesis has emerged as a rapid and efficient method for the N-alkylation of benzotriazole, a reaction that can be adapted for N-sulfonylation. nih.gov This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Metal-free synthesis is another area of active research, aiming to avoid the use of potentially toxic and expensive metal catalysts. researchgate.netresearchgate.net These methods often rely on the use of alternative activating agents or reaction conditions to promote the desired transformation. For example, the synthesis of N-(2-hydroxyaryl)-benzotriazoles has been achieved via a metal-free O-arylation followed by N-O bond cleavage. researchgate.net Such strategies contribute to the development of greener and more sustainable chemical processes.

Chemical Reactivity and Mechanistic Investigations of 1 3 Pyridinylsulfonyl 1h Benzotriazole

Benzotriazole (B28993) as a Proficient Leaving Group in Sulfonyl Transfer Reactions

The efficacy of 1-(3-Pyridinylsulfonyl)-1H-benzotriazole as a sulfonylating agent is fundamentally linked to the nature of the benzotriazole (Bt) moiety. Benzotriazole is widely recognized in organic synthesis as an ideal synthetic auxiliary and a highly proficient leaving group. nih.govresearchgate.net The N-S bond in N-sulfonylbenzotriazoles is activated toward nucleophilic attack at the sulfur atom. This is because the subsequent cleavage of the N-S bond results in the formation of the benzotriazolide anion (Bt⁻).

This anion is exceptionally stable due to the delocalization of the negative charge across the aromatic system and the three nitrogen atoms of the triazole ring. This inherent stability makes the benzotriazolide anion a very weak base and an excellent nucleofuge (leaving group), which facilitates the transfer of the sulfonyl group (R-SO₂⁺) to a wide range of nucleophiles. nih.gov This principle underpins the broad utility of N-sulfonylbenzotriazoles in reactions where the sulfonyl moiety is transferred to a carbon, nitrogen, or oxygen atom. bu.edu.eg

C-Sulfonylation Reactions Mediated by N-Sulfonylbenzotriazoles

N-Sulfonylbenzotriazoles, including the 3-pyridinylsulfonyl derivative, have been successfully employed as reagents for the C-sulfonylation of various carbon nucleophiles. acs.orgscilit.com These reactions provide a direct and efficient pathway to synthetically important sulfones, which are valuable intermediates in organic synthesis and are present in many pharmaceuticals and agrochemicals. bu.edu.eg

The reaction of N-sulfonylbenzotriazoles with carbanions derived from nitriles offers a robust method for synthesizing α-cyanoalkyl sulfones. bu.edu.egacs.org When a nitrile bearing an α-hydrogen is treated with a strong base, such as n-butyllithium (n-BuLi), a stabilized carbanion is formed. This carbanion then acts as a nucleophile, attacking the electrophilic sulfur atom of the N-sulfonylbenzotriazole. Subsequent displacement of the benzotriazolide leaving group yields the corresponding α-cyanoalkyl sulfone. bu.edu.eg

Research has shown that this compound effectively reacts with the lithiated anion of acetonitrile (B52724) to produce (3-Pyridinylsulfonyl)acetonitrile in good yield. bu.edu.eg The methodology is general and accommodates a variety of alkyl-, aryl-, and heteroarylsulfonylbenzotriazoles. bu.edu.egacs.orgscilit.com

Table 1: Synthesis of α-Cyanoalkyl Sulfones using N-Sulfonylbenzotriazoles

Nitrile SubstrateSulfonylating ReagentProductYield (%)
Phenylacetonitrile1-(Phenylsulfonyl)-1H-benzotriazoleα-Phenyl-α-(phenylsulfonyl)acetonitrile97
4-Chlorophenylacetonitrile1-(Phenylsulfonyl)-1H-benzotriazoleα-(4-Chlorophenyl)-α-(phenylsulfonyl)acetonitrile92
AcetonitrileThis compound(3-Pyridinylsulfonyl)acetonitrile78
Propionitrile1-(Methylsulfonyl)-1H-benzotriazole2-(Methylsulfonyl)propanenitrile82
Phenylacetonitrile1-(2-Thienylsulfonyl)-1H-benzotriazoleα-Phenyl-α-(2-thienylsulfonyl)acetonitrile90

Data sourced from Katritzky et al. (2005). bu.edu.eg

N-Sulfonylbenzotriazoles are also capable of sulfonating electron-rich, reactive heteroaromatic systems. acs.org For instance, heteroaromatics such as indoles and pyrroles can be C-sulfonylated using these reagents. The reaction typically proceeds by deprotonation of the heteroaromatic N-H group (in the case of indole (B1671886) or pyrrole) with a strong base, followed by nucleophilic attack of the resulting anion on the sulfonylating agent. While N-sulfonylation is a possible outcome, C-sulfonylation at an electron-rich position (like C-3 of indole) can be achieved. bu.edu.eg

Furthermore, alkyl groups attached to heteroaromatics can be functionalized. The lithiation of an alkyl group at the α-position to the heteroaromatic ring, followed by reaction with an N-sulfonylbenzotriazole, leads to the formation of α-(sulfonylalkyl)heterocycles. bu.edu.eg This demonstrates the utility of these reagents in modifying the side chains of heterocyclic compounds. acs.orgscilit.com While this method works well for reactive systems, other strategies involving N-activation of the heterocycle with reagents like triflic anhydride (B1165640) have been developed for the direct C-H sulfonylation of less reactive six-membered nitrogen heteroaromatics. researchgate.netoregonstate.edu

Table 2: Sulfonylation of Heteroaromatics and Alkylheteroaromatics

SubstrateSulfonylating ReagentProductYield (%)
Indole1-(Phenylsulfonyl)-1H-benzotriazole3-(Phenylsulfonyl)-1H-indole65
2-Methylquinoline1-(Phenylsulfonyl)-1H-benzotriazole2-[(Phenylsulfonyl)methyl]quinoline85
2-MethylbenzothiazoleThis compound2-[(3-Pyridinylsulfonyl)methyl]benzothiazole83
2-Picoline1-(p-Tolylsulfonyl)-1H-benzotriazole2-[(p-Tolylsulfonyl)methyl]pyridine72

Data sourced from Katritzky et al. (2005). bu.edu.eg

The C-sulfonylation methodology extends to other active methylene (B1212753) compounds, including sulfones and esters. acs.orgnih.gov The treatment of a sulfone with two equivalents of n-BuLi generates a dianion or facilitates deprotonation of the product, which is then quenched with an N-sulfonylbenzotriazole to yield an α-sulfonylalkyl sulfone (a bis-sulfone). bu.edu.eg This reaction provides a direct route to 1,1-bis(sulfonyl)alkanes.

Similarly, the carbanions generated from esters can be effectively sulfonylated. The reaction of the lithiated enolate of an ester with an N-sulfonylbenzotriazole affords the corresponding ester of an α-sulfonyl acid. These transformations highlight the broad scope of N-sulfonylbenzotriazoles in forming C-S bonds with a variety of carbon-based nucleophiles. bu.edu.egacs.orgscilit.com

Table 3: Sulfonylation of Active Methylene Compounds

SubstrateSulfonylating ReagentProductYield (%)
Dimethyl sulfone1-(Phenylsulfonyl)-1H-benzotriazoleMethyl (phenylsulfonyl)methyl sulfone75
Dibenzyl sulfoneThis compoundPhenyl[(phenyl)(3-pyridinylsulfonyl)methyl] sulfone50
Ethyl acetate (B1210297)1-(p-Tolylsulfonyl)-1H-benzotriazoleEthyl (p-tolylsulfonyl)acetate62
Ethyl phenylacetate1-(Phenylsulfonyl)-1H-benzotriazoleEthyl phenyl(phenylsulfonyl)acetate60

Data sourced from Katritzky et al. (2005). bu.edu.eg

N-Sulfonylation of Amines and O-Sulfonylation of Phenols

In addition to forming C-S bonds, this compound and its analogs are highly effective reagents for the sulfonylation of heteroatomic nucleophiles. bu.edu.eg They provide a convenient and efficient method for the synthesis of sulfonamides and sulfonate esters, which are structures of immense importance in medicinal chemistry. acs.org

The reaction with primary or secondary amines proceeds smoothly to give the corresponding N-substituted sulfonamides in high yields. Similarly, phenols can be O-sulfonylated to produce aryl sulfonate esters. These transformations are typically carried out under mild conditions and benefit from the clean formation of the stable benzotriazole byproduct, simplifying purification. bu.edu.eg This reactivity makes N-sulfonylbenzotriazoles valuable alternatives to traditional sulfonyl chlorides, especially where the latter are unstable or difficult to handle.

Investigations into Electrophilic and Nucleophilic Character of the Sulfonyl Group

The diverse reactions mediated by this compound are a direct consequence of the pronounced electrophilic character of its sulfonyl group. In all the aforementioned sulfonyl transfer reactions, the sulfur atom acts as an electrophilic center that is attacked by a nucleophile (a carbanion, an amine, or a phenoxide). bu.edu.eg The sulfonyl group itself, with its two electronegative oxygen atoms, withdraws electron density from the sulfur atom, enhancing its susceptibility to nucleophilic attack.

The role of the benzotriazole moiety is to act as a good leaving group (nucleofuge), rather than participating directly as a nucleophile. Mechanistic studies on related sulfonyl transfer reactions, for example between aryl sulfonate esters and phenoxide nucleophiles, have been subject to debate regarding whether they proceed via a concerted mechanism or a stepwise pathway involving a transient addition-elimination intermediate. rsc.org The consistent reactivity of N-sulfonylbenzotriazoles with a wide array of C-, N-, and O-nucleophiles underscores the reliable electrophilic nature of the sulfonyl group when attached to the benzotriazole leaving group. bu.edu.egsigmaaldrich.com

Mechanistic Pathways of Photochemical Transformations Involving Benzotriazole Systems

The photochemical behavior of benzotriazole and its derivatives has been a subject of extensive research, revealing complex reaction pathways initiated by the absorption of UV light. These transformations are of significant interest due to their potential applications in synthetic chemistry for the creation of diverse heterocyclic structures. The core of these photochemical reactions lies in the initial cleavage of the N-N bond within the triazole ring, leading to the extrusion of molecular nitrogen and the formation of highly reactive intermediates.

N2 Elimination and Biradical Intermediates

The primary photochemical event in 1-substituted-1H-benzotriazoles is the elimination of a molecule of nitrogen (N2) following UV irradiation. mdpi.com This process leads to the formation of a 1,3-diradical intermediate. mdpi.commdpi.com The photolytic reactions of benzotriazoles are often initiated by irradiation at wavelengths such as 254 nm. mdpi.comnih.govarkat-usa.org

The formation of this diradical intermediate is a key step that dictates the subsequent chemical pathways. The behavior of this intermediate is influenced by the nature of the substituent at the 1-position of the original benzotriazole ring. This reactive species can engage in various intramolecular and intermolecular reactions.

For instance, irradiation of benzotriazoles can lead to the generation of 1,3-diradicals that can be trapped by other molecules in the reaction mixture. mdpi.comnih.govnih.gov The general scheme for the photolysis of benzotriazole derivatives commences with this nitrogen extrusion to yield the diradical. mdpi.comnih.gov This intermediate is not typically isolated but is inferred from the final products of the reaction. The study of the photochemistry of N-phenyl dibenzothiophene (B1670422) sulfoximine, which can be considered a related system, also points to the generation of reactive intermediates like nitrenes upon UV irradiation. nih.gov

The table below summarizes the initial photochemical step for benzotriazole derivatives.

Starting MaterialConditionKey Intermediate
1-Substituted BenzotriazolesUV Irradiation (e.g., 254 nm)1,3-Biradical

Rearrangement Pathways to Indole and Fused Heterocyclic Structures

Following the generation of the 1,3-biradical intermediate, a variety of rearrangement and cyclization reactions can occur, often leading to the formation of stable heterocyclic compounds such as indoles and other fused systems. mdpi.comarkat-usa.org The specific outcome of the reaction is highly dependent on the substituents present on the benzotriazole core and the reaction conditions.

One of the significant applications of this photochemical reaction is the synthesis of 2-substituted indoles. arkat-usa.org For example, the photolysis of 1-alkenyl-substituted-1,2,3-benzotriazoles has been shown to produce 2-acylindoles. arkat-usa.org This transformation is proposed to proceed through the initial N2 elimination to form a biradical, which then undergoes intramolecular cyclization to yield the indole ring system. arkat-usa.org

The intermolecular trapping of the photochemically generated diradical intermediates with alkenes or alkynes provides a novel route to dihydropyrrolo[3,4-b]indoles and functionally substituted indoles. mdpi.comnih.govnih.gov For example, irradiation of benzotriazoles in the presence of maleimides leads to the formation of dihydropyrrolo[3,4-b]indoles, while reaction with acetylene (B1199291) derivatives affords indoles. mdpi.comnih.gov

Furthermore, the photolysis of 1-heteroaryl-substituted benzotriazoles can result in the formation of condensed heterocyclic systems. For instance, the irradiation of 1-(2-pyridyl)benzotriazole yields pyrido[1,2-a]benzimidazole (B3050246) through a process of nitrogen elimination followed by selective ring closure onto the nitrogen atom of the heterocyclic substituent. rsc.org

The table below presents examples of photochemically induced rearrangements of benzotriazole derivatives to form indole and other fused heterocyclic structures.

Benzotriazole DerivativeReaction ConditionsMajor Product(s)Reference
1-Alkenyl-substituted-1,2,3-benzotriazolesUV irradiation (254 nm) or sunlight in acetonitrile2-Acylindoles arkat-usa.org
Benzotriazoles (general) with maleimidesUV irradiation (254 nm) in acetonitrileDihydropyrrolo[3,4-b]indoles mdpi.comnih.gov
Benzotriazoles (general) with acetylene derivativesUV irradiation (254 nm) in acetonitrileIndoles mdpi.comnih.gov
1-(2-Pyridyl)benzotriazolePhotolysisPyrido[1,2-a]benzimidazole rsc.org
1-(Isoquinolin-1-yl)benzotriazolePhotolysisBenzimidazo[2,1-a]isoquinoline rsc.org
1-(Thiazol-2-yl)benzotriazolePhotolysisThiazolo[3,2-a]benzimidazole rsc.org

Applications of 1 3 Pyridinylsulfonyl 1h Benzotriazole and N Sulfonylbenzotriazoles in Advanced Organic Synthesis

Utility as a Sulfonylating Reagent in Complex Molecule Construction

N-Sulfonylbenzotriazoles are proficient sulfonylating agents for heteroatoms. Research has demonstrated their effectiveness in the N-sulfonylation of amines and the O-sulfonylation of phenols, leading to the formation of sulfonamides and sulfonates, respectively. acs.org These reactions are crucial in the synthesis of biologically active compounds and other complex molecular architectures where the sulfonyl group plays a key role. The stability and reactivity profile of reagents like 1-(3-Pyridinylsulfonyl)-1H-benzotriazole make them ideal choices for chemists aiming to streamline synthetic pathways. chemimpex.com The sulfonyl group itself can also act as a potential stereoinducer, adding another layer of utility in asymmetric synthesis. acs.org

Role in the Formation of Carbon-Sulfur Bonds in Organic Synthesis

A significant advancement in the application of N-sulfonylbenzotriazoles is their use as C-sulfonylating reagents, a novel approach for the direct formation of carbon-sulfur bonds. acs.org This methodology represents the first successful use of sulfonylazoles for C-sulfonylation. nih.gov The reaction involves the treatment of various carbon nucleophiles with N-sulfonylbenzotriazoles, such as this compound, to yield C-sulfonylated products in good to excellent yields. acs.org This method avoids the use of less desirable reagents like foul-smelling thiols or unstable sulfonyl chlorides. acs.org

The reaction of 1-(3-pyridinyl)sulfonylbenzotriazole with various nitriles showcases its efficacy in forming C-S bonds, producing α-cyanoalkyl sulfones. acs.org

Table 1: C-Sulfonylation of Nitriles with 1-(3-Pyridinyl)sulfonylbenzotriazole

Entry Nitrile Substrate Product Yield (%)
1 Phenylacetonitrile 2-Cyano-2-phenyl-1-[(3-pyridinyl)sulfonyl]ethane 90
2 4-Chlorophenylacetonitrile 2-(4-Chlorophenyl)-2-cyano-1-[(3-pyridinyl)sulfonyl]ethane 80
3 4-Methoxyphenylacetonitrile 2-Cyano-2-(4-methoxyphenyl)-1-[(3-pyridinyl)sulfonyl]ethane 54

Data sourced from Katritzky et al., 2005. acs.org

Precursor for the Introduction of Sulfonyl Groups in Heterocyclic Systems

The introduction of sulfonyl groups into heterocyclic rings is of great interest due to the prevalence of sulfonated heterocycles in pharmaceuticals and agrochemicals. chemimpex.commdpi.com N-Sulfonylbenzotriazoles have proven to be excellent reagents for this purpose, reacting efficiently with electron-rich heterocyclic systems. acs.org The methodology has been successfully applied to various heterocycles, demonstrating the broad applicability of these reagents. For instance, 1-(Aryl- and heteroarylsulfonyl)benzotriazoles react with heteroaromatics to produce the corresponding sulfonylheteroaromatics in high yields. acs.org This provides a direct and convenient route to valuable building blocks for drug discovery and materials science. nih.govgsconlinepress.com

Table 2: Sulfonylation of Heteroaromatics with N-Sulfonylbenzotriazoles

Entry Heterocycle N-Sulfonylbenzotriazole Product Yield (%)
1 Pyrrole 1-(Phenylsulfonyl)benzotriazole 1-(Phenylsulfonyl)-1H-pyrrole & 2-(Phenylsulfonyl)-1H-pyrrole 30 / 55
2 Indole (B1671886) 1-(Phenylsulfonyl)benzotriazole 3-(Phenylsulfonyl)-1H-indole 95
3 Indole 1-(p-Tolylsulfonyl)benzotriazole 3-(p-Tolylsulfonyl)-1H-indole 95
4 2-Methylindole 1-(p-Tolylsulfonyl)benzotriazole 2-Methyl-3-(p-tolylsulfonyl)-1H-indole 90
5 Pyrrolidine 1-(Phenylsulfonyl)benzotriazole 1-(Phenylsulfonyl)pyrrolidine 85

Data sourced from Katritzky et al., 2005. acs.org

Contributions to the Synthesis of Functionalized Sulfones

Functionalized sulfones are a cornerstone in medicinal chemistry and materials science, known for a wide range of biological activities. mdpi.comnih.gov The development of efficient methods for their synthesis is a key area of research. N-Sulfonylbenzotriazoles provide a powerful and direct route to several classes of C-sulfonylated products. acs.orgnih.gov The reaction of these reagents with carbanions derived from nitriles, esters, and even other sulfones allows for the synthesis of diverse, highly functionalized sulfone derivatives. acs.org

This methodology facilitates the synthesis of:

α-Cyanoalkyl sulfones: Formed from the reaction with nitriles. acs.org

α-Sulfonylalkyl sulfones: Generated from the reaction with sulfones. acs.org

Esters of α-sulfonyl acids: Produced from the reaction with esters. acs.org

The synthesis of esters of α-sulfonyl acids using N-sulfonylbenzotriazoles is particularly noteworthy as it offers a convenient alternative to previous methods that were often limited or required harsh, moisture-sensitive reagents. acs.org

Table 3: Synthesis of Functionalized Sulfones using N-Sulfonylbenzotriazoles

Starting Material Class N-Sulfonylbenzotriazole Example Product Class Example Yield (%)
Nitriles This compound α-Cyanoalkyl sulfones 54-90
Sulfones 1-(Phenylsulfonyl)benzotriazole α-Sulfonylalkyl sulfones 65-98
Esters 1-(p-Tolylsulfonyl)benzotriazole Esters of α-sulfonyl acids 80-85

Data sourced from Katritzky et al., 2005. acs.org

Utilization in Multicomponent Reactions and Cascade Processes

Based on the available literature, the direct application of this compound in multicomponent reactions or cascade processes has not been extensively reported. While the reagent is involved in reactions that build molecular complexity in a single step, these are typically described as direct sulfonylation reactions rather than classical multicomponent or cascade sequences. However, related compounds like 1-sulfonyl-1,2,3-triazoles are known to participate in denitrogenative transannulation reactions, which can be part of cascade processes to form other heterocyclic systems like imidazolones and thiazoles. nih.gov

Computational and Theoretical Studies on 1 3 Pyridinylsulfonyl 1h Benzotriazole

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.netnih.gov By employing functionals such as B3LYP with various basis sets, researchers can calculate optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov

For 1-(3-Pyridinylsulfonyl)-1H-benzotriazole, DFT calculations reveal key aspects of its molecular architecture. The geometry of the molecule is optimized to determine the most stable conformation, including bond lengths, bond angles, and dihedral angles. These calculations often show that the benzotriazole (B28993) and pyridine (B92270) rings are not coplanar, which can influence the molecule's intermolecular interactions and crystal packing.

The electronic properties derived from DFT calculations, such as the distribution of electron density and the molecular electrostatic potential (MEP), offer a map of the electrophilic and nucleophilic sites. bhu.ac.in The MEP typically indicates that the nitrogen atoms of the pyridine and triazole rings, as well as the oxygen atoms of the sulfonyl group, are regions of negative potential, making them susceptible to electrophilic attack. Conversely, hydrogen atoms are generally in regions of positive potential.

Global reactivity descriptors, calculated from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity. nih.govresearchgate.net These descriptors are crucial for predicting how the molecule will behave in chemical reactions.

Table 1: Calculated Global Reactivity Descriptors for this compound This table presents illustrative data based on typical DFT calculation results for similar heterocyclic compounds.

DescriptorSymbolValue (eV)Description
Chemical Hardness η2.45Measures resistance to change in electron distribution.
Chemical Softness S0.41The reciprocal of hardness, indicating high reactivity.
Electronegativity χ3.85The power of an atom to attract electrons to itself.
Electrophilicity Index ω3.03A measure of the energy lowering of a molecule when it accepts electrons.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing insights into intermolecular interactions and the dynamics of the molecule in various environments. researchgate.netrsc.org These simulations model the motion of atoms and molecules over time by numerically solving Newton's equations of motion.

For this compound, MD simulations can reveal how molecules interact with each other in the solid state or in solution. nih.gov These simulations can predict the formation of hydrogen bonds, π-π stacking interactions between the aromatic rings, and van der Waals forces. researchgate.net For instance, simulations might show that the pyridine and benzotriazole rings of adjacent molecules stack in an offset parallel or T-shaped arrangement to maximize attractive interactions.

MD simulations are also valuable for understanding the stability of complexes formed between this compound and other molecules or surfaces. researchgate.netresearchgate.net By simulating the system over a period of nanoseconds, it is possible to observe the stability of these interactions and identify the key residues or surface sites involved in binding. rsc.orgmdpi.com The root-mean-square deviation (RMSD) of the atomic positions over time is often used as a measure of the stability of the simulated system. researchgate.net

Investigation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. researchgate.net For reactions involving this compound, such as nucleophilic substitution or cycloaddition reactions, computational methods can map out the entire reaction pathway.

By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products. The transition state, which is a maximum on the reaction coordinate but a minimum in all other degrees of freedom, represents the energy barrier that must be overcome for the reaction to proceed. The structure and energy of the transition state can be calculated using methods like DFT.

For example, in a nucleophilic substitution reaction where a nucleophile attacks the sulfur atom of the sulfonyl group, computational modeling can determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a stable intermediate. The calculated activation energy can then be compared with experimental kinetic data to validate the proposed mechanism.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Role in Chemical Transformations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. libretexts.orgwuxibiology.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. oaji.net

In the case of this compound, the distribution of the HOMO and LUMO provides significant information about its reactivity. researchgate.net DFT calculations typically show that the HOMO is localized on the benzotriazole moiety, indicating that this part of the molecule is the primary site for electrophilic attack. The LUMO, on the other hand, is often distributed over the pyridinylsulfonyl group, suggesting that this region is the most likely site for nucleophilic attack. oaji.netresearchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. oaji.net A smaller HOMO-LUMO gap generally implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. oaji.net

Table 2: Frontier Molecular Orbital Properties of this compound This table presents illustrative data based on typical DFT calculation results for similar heterocyclic compounds.

PropertyValue (eV)
HOMO Energy -6.98
LUMO Energy -2.08
HOMO-LUMO Gap (ΔE) 4.90

Theoretical Insights into Adsorption Behaviors and Surface Interactions

Theoretical studies are instrumental in understanding how molecules like this compound adsorb onto and interact with surfaces, which is crucial for applications such as corrosion inhibition and catalysis. researchgate.netnih.gov Both DFT and MD simulations are used to model these complex systems. mdpi.comresearchgate.net

DFT calculations can determine the most stable adsorption geometry of the molecule on a given surface, such as a metal or metal oxide. researchgate.net These calculations can also provide the adsorption energy, which indicates the strength of the interaction between the molecule and the surface. For instance, studies on similar benzotriazole derivatives have shown that they can adsorb on copper surfaces through the formation of coordinate bonds between the nitrogen atoms of the triazole ring and the copper atoms of the surface. xmu.edu.cn

MD simulations can then be used to study the dynamics of the adsorption process and the behavior of a layer of adsorbed molecules on the surface. researchgate.net These simulations can reveal how the molecules orient themselves on the surface and how they interact with each other in the adsorbed layer. This information is vital for understanding the formation and properties of self-assembled monolayers and protective films. researchgate.net The interaction energy between the inhibitor molecule and the surface is a key parameter obtained from these simulations. researchgate.net

Emerging Research Directions and Future Perspectives in Sulfonylbenzotriazole Chemistry

Development of Novel Catalytic Systems for Sulfonylation Reactions

The development of novel catalytic systems is a cornerstone of modern organic chemistry, aiming to improve reaction efficiency, selectivity, and scope. For sulfonylation reactions, research has traditionally focused on the use of stoichiometric activating agents. However, the field is moving towards catalytic approaches to minimize waste and enhance sustainability.

While specific catalytic systems for the sulfonylation of substrates using 1-(3-Pyridinylsulfonyl)-1H-benzotriazole are not detailed in current literature, the broader family of sulfonyl-activated compounds is seeing increased use in transition-metal catalyzed cross-coupling reactions. Future research could explore the use of catalysts based on metals like palladium, nickel, or copper to facilitate the transfer of the 3-pyridinylsulfonyl group from the benzotriazole (B28993) moiety to a wide range of nucleophiles. The pyridine (B92270) nitrogen in the sulfonyl group could potentially act as a coordinating ligand, influencing the catalytic cycle and reactivity in unique ways compared to other sulfonylating agents.

Exploration of Asymmetric Synthesis via Sulfonylbenzotriazole Intermediates

Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is of paramount importance in medicinal chemistry and materials science. Sulfonyl groups are often incorporated into chiral molecules to enhance their biological activity or to serve as chiral auxiliaries.

There are currently no specific reports on the use of This compound as an intermediate in asymmetric synthesis. However, the general strategy of using chiral catalysts to control the stereochemical outcome of reactions involving sulfonyl compounds is well-established. Future research could investigate the enantioselective sulfonylation of prochiral nucleophiles using a chiral catalyst in conjunction with This compound . Another avenue would be to use this compound to synthesize chiral sulfones, which are valuable intermediates for the synthesis of complex molecules. The development of such methodologies would be a significant contribution to the field of asymmetric catalysis.

Integration of this compound in Flow Chemistry and Green Chemistry Methodologies

Flow chemistry and green chemistry are transformative approaches in chemical synthesis that aim for safer, more efficient, and environmentally benign processes. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers advantages such as precise control over reaction parameters, enhanced safety, and ease of scalability.

The application of This compound in flow chemistry has not been described in the scientific literature. However, the inherent advantages of flow systems could be beneficial for sulfonylation reactions, which can sometimes be exothermic. A continuous-flow setup would allow for better temperature management and could enable the use of reaction conditions that are not easily accessible in traditional batch processes.

From a green chemistry perspective, the development of synthetic routes that minimize waste and avoid hazardous reagents is crucial. Future work could focus on developing catalytic sulfonylation protocols using This compound that operate in greener solvents, such as water or bio-based solvents, and minimize the formation of byproducts. The benzotriazole leaving group is relatively benign, which is an advantage in this context.

Design and Synthesis of New Sulfonylbenzotriazole Analogs with Enhanced Reactivity or Selectivity

The design and synthesis of new reagents with tailored properties is a constant endeavor in organic chemistry. By modifying the structure of This compound , it may be possible to develop new analogs with enhanced reactivity, improved selectivity, or different physical properties.

For instance, introducing electron-withdrawing or electron-donating groups onto the pyridine or benzotriazole rings could modulate the electrophilicity of the sulfur atom, thereby tuning the reactivity of the sulfonylating agent. This could allow for the development of a suite of reagents for different applications. Furthermore, the synthesis of analogs with different heterocyclic leaving groups could also be explored to optimize reaction outcomes. While the synthesis of various sulfonylbenzotriazoles has been reported, a systematic study on the structure-activity relationship of analogs of This compound is yet to be undertaken.

Advanced Characterization Techniques for Mechanistic Elucidation (beyond basic identification)

A deep understanding of reaction mechanisms is essential for the rational design of new reactions and the optimization of existing ones. Advanced characterization techniques play a pivotal role in elucidating complex reaction pathways.

For reactions involving This compound , techniques such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy could be employed to monitor the reaction progress in real-time and identify transient intermediates. Computational methods, such as density functional theory (DFT) calculations, could provide valuable insights into the transition states and reaction energetics, complementing experimental observations. Such detailed mechanistic studies are currently lacking for this specific compound but would be invaluable for advancing its potential applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(3-Pyridinylsulfonyl)-1H-benzotriazole with high purity?

  • Methodology :

  • Sulfonation Reaction : React 1H-benzotriazole with 3-pyridinesulfonyl chloride in anhydrous dichloromethane under nitrogen. Use triethylamine (1.2 equivalents) as a base to neutralize HCl byproducts. Monitor completion via TLC (silica gel, hexane:ethyl acetate 3:1).
  • Purification : Column chromatography (silica gel, gradient elution from hexane to ethyl acetate) effectively removes unreacted starting materials. For larger scales, recrystallization in ethanol/water (7:3) yields >95% purity .
  • Key Considerations : Moisture-sensitive conditions prevent hydrolysis of the sulfonyl chloride. Excess pyridinesulfonyl chloride (1.5 equivalents) ensures complete conversion.

Q. How can spectroscopic techniques characterize this compound?

  • Methodology :

  • NMR : In DMSO-d6, the benzotriazole protons appear as a multiplet at δ 7.4–8.2 ppm. The pyridinyl protons resonate as distinct doublets (δ 8.1–8.5 ppm). Use 13C^{13}\text{C} NMR to confirm the sulfonyl group (C-SO2_2 signal at ~125 ppm) .
  • HRMS : Confirm molecular ion [M+H]+^+ at m/z 279.2400 (calculated for C11_{11}H8_{8}N4_{4}O2_{2}S) with <2 ppm error .
  • IR : Strong S=O stretches at 1170 cm1^{-1} and 1350 cm1^{-1} validate sulfonation .

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The sulfonyl group’s electron-withdrawing effect directs nucleophiles to the benzotriazole’s N1 position .
  • Kinetic Studies : Compare reaction rates with varying nucleophiles (e.g., amines vs. thiols) in polar aprotic solvents. Use 1H^{1}\text{H} NMR to track intermediate formation .
  • Isotopic Labeling : Synthesize 15N^{15}\text{N}-labeled analogs to trace bond reorganization via 15N^{15}\text{N} NMR .

Q. How does this compound interact with biological targets, and what assays validate its utility as a biochemical probe?

  • Methodology :

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding pockets. The pyridinyl group may engage in π-π stacking with aromatic residues (e.g., Tyr, Phe) .
  • Enzyme Inhibition Assays : Test IC50_{50} values against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. Compare with control inhibitors .
  • Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in HEK293 cells after 24-hour exposure .

Q. What are the degradation pathways of this compound under oxidative conditions, and how can transformation products be identified?

  • Methodology :

  • Ozonolysis Studies : Treat the compound with ozone (5 mg/L) in aqueous solution. Use Q-TOF-MS to detect intermediates like 1H-1,2,3-triazole-4,5-dicarbaldehyde (m/z 141.0278) .
  • Radical Scavenging : Add tert-butanol to suppress hydroxyl radicals. Compare degradation profiles via HPLC-UV (λ = 254 nm) to distinguish ozone vs. radical-driven pathways .
  • Environmental Relevance : Assess persistence in wastewater using SPE-LC-MS/MS. Report removal efficiency (RE) >80% in tertiary-treated effluent .

Methodological Challenges & Solutions

Q. How can byproducts from alkylation or condensation during synthesis be minimized?

  • Solution :

  • Acid Concentration : Use 36% HCl (vs. 18%) to suppress alkylation of amino intermediates by ethanol solvent .
  • Temperature Control : Maintain reactions at 0–5°C during sulfonation to prevent polysubstitution .
  • Byproduct Analysis : Employ GC-MS to detect azoxybenzene derivatives (e.g., m/z 198.0684) and optimize stoichiometry .

Q. What strategies improve the compound’s stability in long-term storage?

  • Solution :

  • Light Sensitivity : Store in amber vials under argon at -20°C. Degradation products (e.g., sulfonic acid) increase by <1% over 6 months .
  • Moisture Control : Use molecular sieves (3Å) in storage containers to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.